molecular formula C21H19ClN2O4 B2883841 1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946379-07-3

1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2883841
CAS No.: 946379-07-3
M. Wt: 398.84
InChI Key: VSNJYHVAJXHTCT-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound featuring a dihydropyridine core substituted with a 3-chlorophenylmethyl group at position 1 and a 2,5-dimethoxyphenyl carboxamide moiety at position 2. The compound’s amide bridge facilitates planar molecular conformations, which may enhance interactions with biological targets or crystalline packing efficiency .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-27-16-8-9-19(28-2)18(12-16)23-20(25)17-7-4-10-24(21(17)26)13-14-5-3-6-15(22)11-14/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNJYHVAJXHTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzylamine with 2,5-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired dihydropyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents Molecular Weight (g/mol) Hydrogen Bonding Features Synthesis Method
Target Compound 3-chlorophenylmethyl, 2,5-dimethoxyphenyl ~428.86 Amide N–H⋯O, methoxy O–H⋯O (predicted) Likely via nucleophilic substitution (extrapolated from )
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-bromo-2-methylphenyl ~351.16 Intra-/intermolecular N–H⋯O, centrosymmetric dimers Reaction of 2-chloronicotinic acid with 3-bromo-2-methylaniline in pyridine/water with p-toluenesulfonic acid
1-[(3-Chlorophenyl)methyl]-2-oxo-N-{[(prop-2-en-1-yl)carbamothioyl]amino}-1,2-dihydropyridine-3-carboxamide 3-chlorophenylmethyl, allylthiourea ~436.90 Thiourea N–H⋯S, amide N–H⋯O Not detailed in evidence; likely involves thiourea coupling
Key Observations:
  • Halogen vs. Methoxy Substitution : The target compound’s 2,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, enhancing π-conjugation and polar solubility compared to halogenated analogues (e.g., bromo or chloro derivatives in ).
  • Tautomerism : Like the bromo analogue in , the target compound likely adopts the keto-amine tautomer due to stabilization via intramolecular hydrogen bonding, critical for crystal packing and stability.

Biological Activity

The compound 1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, the minimum inhibitory concentration (MIC) values for similar compounds were reported to range from 0.22 to 0.25 μg/mL against various pathogens, indicating potent activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The compound's structural features likely contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

CompoundMIC (μg/mL)Target Pathogen
10.22Staphylococcus aureus
20.25Staphylococcus epidermidis

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies on human tumor cell lines such as KB, DLD, and HepG2 revealed that certain dihydropyridine derivatives exhibited selective cytotoxicity. Notably, compounds with similar structural motifs showed significant inhibition of topoisomerase II activity, which is crucial for DNA replication and repair .

Cholinergic Receptor Interaction

Research indicates that compounds within this class may interact with cholinergic receptors, influencing intracellular calcium levels and muscle contraction processes. Studies have shown that selective antagonists of muscarinic acetylcholine receptors can modulate the contractile effects induced by related compounds, suggesting a potential pathway for their pharmacological action .

Bioactivity Profiles

The bioactivity profiles of dihydropyridine derivatives often include:

  • Antimicrobial : Effective against a range of bacterial pathogens.
  • Antitumor : Inhibition of cancer cell proliferation through topoisomerase inhibition.
  • Cholinergic Modulation : Interaction with cholinergic pathways affecting muscle contraction.

Study on Antimicrobial Efficacy

A study focused on synthesizing and evaluating a series of dihydropyridine derivatives reported that the compound under review exhibited strong antimicrobial activity against various strains. The research utilized methods such as time-kill assays to assess the bactericidal effects and biofilm formation inhibition .

Antitumor Activity Assessment

In another study assessing the antitumor properties of related compounds, it was found that certain derivatives caused significant apoptosis in cancer cells. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function .

Q & A

Basic: What are the recommended synthetic routes and critical reaction conditions for this compound?

Methodological Answer:
The synthesis of this dihydropyridine-carboxamide derivative involves multi-step reactions optimized for yield and purity. Key steps include:

  • Step 1 : Condensation of 3-chlorobenzyl chloride with a dihydropyridine precursor under basic conditions (e.g., potassium carbonate in DMF) to form the dihydropyridine core .
  • Step 2 : Amide coupling with 2,5-dimethoxyaniline using coupling agents like HATU or EDCI in anhydrous dichloromethane .
  • Critical Conditions :
    • Temperature: Maintain 0–5°C during coupling to minimize side reactions.
    • Solvent: Use dry DMF or dichloromethane to prevent hydrolysis.
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity .

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